2-Dodecenoic acid

Übersicht

Beschreibung

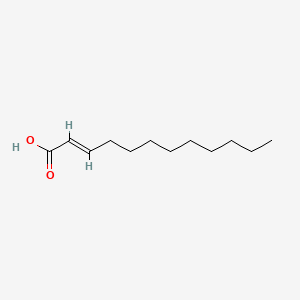

2-Dodecenoic acid, also known as (2E)-2-Dodecenoic acid , is a molecule with the molecular formula C12H22O2 . It has an average mass of 198.302 Da and a monoisotopic mass of 198.161987 Da . It is known to be produced by certain bacteria such as Pseudomonas aeruginosa .

Synthesis Analysis

The synthesis of 2-Dodecenoic acid is associated with certain bacteria. For instance, Pseudomonas aeruginosa synthesizes a structurally related molecule, characterized as cis-2-decenoic acid (C10: Δ2, CDA) that induces biofilm dispersal by multiple types of bacteria . A protein-protein interaction (PPI) data suggested that a cluster of five genes (PA4978, PA4979, PA4980, PA4982, PA4983) is involved in the CDA synthesis and perception .

Molecular Structure Analysis

The molecular structure of 2-Dodecenoic acid can be represented by the InChI string: InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/b11-10+ .

Chemical Reactions Analysis

While specific chemical reactions involving 2-Dodecenoic acid are not detailed in the search results, it’s worth noting that many important processes in chemical and biological systems involve acid-base reactions in aqueous solutions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Dodecenoic acid include a molecular formula of C12H22O2, an average mass of 198.302 Da, and a monoisotopic mass of 198.161987 Da .

Wissenschaftliche Forschungsanwendungen

Quorum Sensing Inhibition

(E)-Dodec-2-enoic acid: has been studied for its role in quorum sensing inhibition. Quorum sensing is a communication mechanism used by bacteria to coordinate group behaviors. By interfering with quorum sensing, this compound may help control bacterial virulence and biofilm formation .

Antibacterial Properties

Research suggests that (E)-dodec-2-enoic acid exhibits antibacterial activity against various pathogens. It has been investigated as a potential agent to combat bacterial infections, particularly in wound healing and medical device coatings .

Biofilm Disruption

Biofilms are complex microbial communities that adhere to surfaces(E)-Dodec-2-enoic acid has shown promise in disrupting biofilms, making it relevant for applications in medicine, industry, and environmental remediation .

Agricultural Applications

As an unsaturated fatty acid, (E)-dodec-2-enoic acid may have agricultural uses. It could enhance plant growth, improve crop yield, or act as a natural pesticide. Further research is needed to explore its potential in this field .

Synthetic Chemistry

Researchers have utilized (E)-dodec-2-enoic acid in synthetic chemistry reactions. It serves as a precursor for various organic compounds, including those used in drug synthesis and material science .

Flavor and Fragrance Industry

Due to its pleasant odor, this compound finds applications in the flavor and fragrance industry. It contributes to fruity and floral notes in perfumes, cosmetics, and food products .

Wirkmechanismus

Mode of Action

The mode of action of Dodec-2-enoic acid is characterized by its interaction with its targets. The compound is an α,β-unsaturated carboxylic acid . Its structure is characterized by carboxylic acid inversion dimers linked by pairs of O—H O hydrogen bonds . The carboxylic acid group and the following three carbon atoms of the chain of the Dodec-2-enoic acid molecule lie almost in one plane .

Safety and Hazards

While specific safety and hazard information for 2-Dodecenoic acid was not found in the search results, general safety measures for handling chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

(E)-dodec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWGRNGPMLVJQH-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401343611 | |

| Record name | trans-Dodec-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401343611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-Dodec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-Dodecenoic acid | |

CAS RN |

1289-45-8, 4412-16-2, 32466-54-9 | |

| Record name | Dodecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001289458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodec-2-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodec-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-dodec-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

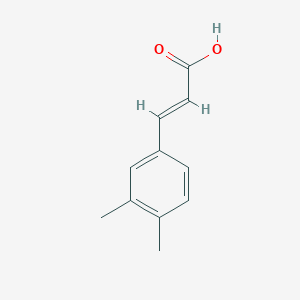

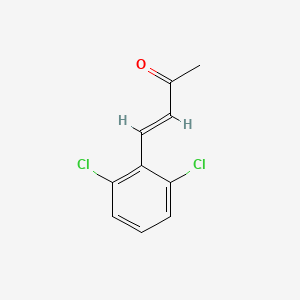

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-dodecenoic acid?

A1: 2-Dodecenoic acid has the molecular formula C12H22O2 and a molecular weight of 198.30 g/mol.

Q2: Are there any notable structural features of 2-dodecenoic acid?

A2: Yes, 2-dodecenoic acid is an α,β-unsaturated carboxylic acid, meaning it possesses a carboxylic acid group (-COOH) and a carbon-carbon double bond (C=C) between the second and third carbon atoms in the chain. [] This double bond introduces geometric isomerism, with the trans (E) isomer being the predominant and biologically active form.

Q3: How does 2-dodecenoic acid act as a signaling molecule in bacteria?

A3: In bacteria like Burkholderia cenocepacia, 2-dodecenoic acid, known as Burkholderia diffusible signal factor (BDSF), acts as a quorum sensing (QS) molecule. [] It is synthesized in a cell density-dependent manner and, upon reaching a threshold concentration, binds to its cognate receptor RpfR. This binding triggers a cascade of intracellular events, including changes in cyclic dimeric guanosine monophosphate (c-di-GMP) levels, which ultimately regulate the expression of various genes involved in biofilm formation, motility, virulence, and other physiological processes. [, , , ]

Q4: Does 2-dodecenoic acid interact with other QS systems in Burkholderia cenocepacia?

A4: Yes, research suggests interplay between the BDSF-dependent QS system and the N-acyl homoserine lactone (AHL)-dependent QS system in B. cenocepacia. [] Inactivation of the BDSF synthase gene (BCAM0581) not only affected BDSF production but also resulted in decreased AHL production and altered expression of AHL synthase genes (cepI and cciI). [] These findings suggest a complex regulatory network where BDSF might directly or indirectly influence AHL signaling pathways.

Q5: How does 2-dodecenoic acid exhibit antifungal activity?

A5: 2-Dodecenoic acid has demonstrated inhibitory effects on the growth and virulence of the fungal pathogen Candida albicans. [, , ] It can prevent hyphal formation, a key virulence factor in C. albicans, potentially by interfering with the ubiquitin-mediated protein turnover pathway. [] Studies have shown that 2-dodecenoic acid can reduce C. albicans adhesion to epithelial cells, decrease phospholipase secretion, and downregulate the expression of genes associated with hyphal growth and virulence. [, ]

Q6: Are there any synergistic effects observed with 2-dodecenoic acid and antifungal drugs?

A6: Yes, research suggests that 2-dodecenoic acid can enhance the activity of azole antifungal drugs, such as fluconazole and itraconazole, against C. albicans, including azole-resistant strains. [] The synergistic effect is thought to arise from 2-dodecenoic acid's ability to interfere with efflux pumps in C. albicans, thereby increasing the intracellular accumulation of azole drugs. []

Q7: What are the potential applications of 2-dodecenoic acid in medicine?

A7: Given its antifungal properties and synergistic effects with existing antifungals, 2-dodecenoic acid holds promise as a potential therapeutic agent for treating fungal infections, particularly those caused by drug-resistant C. albicans. [] Further research is needed to explore its efficacy, safety, and optimal delivery methods in clinical settings.

Q8: Are there any environmental implications of 2-dodecenoic acid?

A8: 2-Dodecenoic acid, as a naturally occurring bacterial signaling molecule, plays a role in bacterial ecology and interactions within microbial communities. [] Further research on its environmental fate, degradation, and potential impacts on microbial ecosystems is necessary to understand its ecological significance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3025553.png)

![3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B3025570.png)